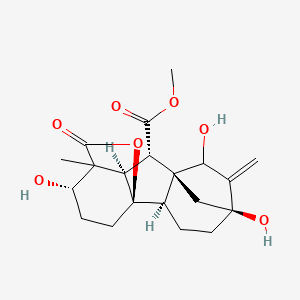
(2E)-3-(1H-Indazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1H-Indazol-4-yl)acrylic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1H-Indazol-4-yl)acrylic acid typically involves the formation of the indazole core followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring. The acrylic acid moiety can be introduced through a Heck reaction or a Wittig reaction, where the indazole derivative is reacted with an appropriate vinyl precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(1H-Indazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2E)-3-(1H-Indazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1H-Indazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound of (2E)-3-(1H-Indazol-4-yl)acrylic acid, known for its wide range of biological activities.
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring, also known for its biological significance.
Benzimidazole: Another related compound with a benzene ring fused to an imidazole ring, widely used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both the indazole core and the acrylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse biological activities, making it a valuable compound in research and drug development.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(E)-3-(1H-indazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-7-2-1-3-9-8(7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b5-4+ |
Clave InChI |
JDZCHRXTQXVJJP-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=C2C=NNC2=C1)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=C2C=NNC2=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


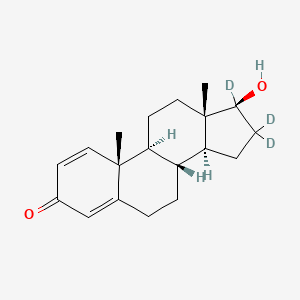
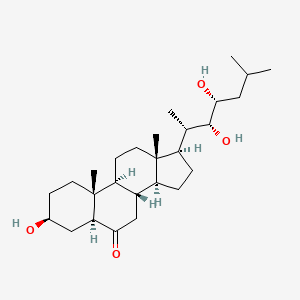

![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)

![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
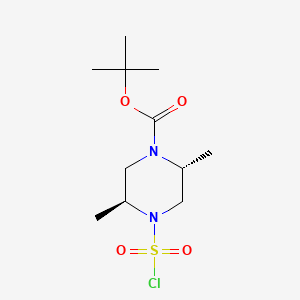

![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
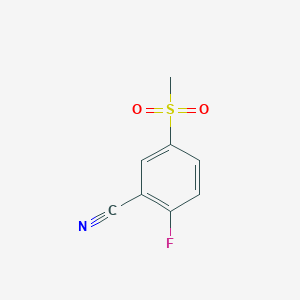
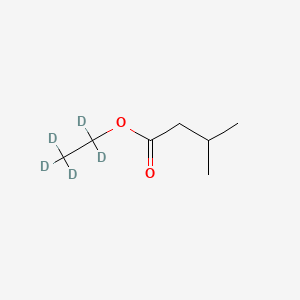
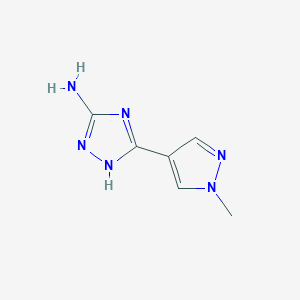
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
